(4-(Phenanthren-9-yl)phenyl)boronic acid
Overview
Description
(4-(Phenanthren-9-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a phenanthrene moiety attached to a phenyl ring, which is further bonded to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Phenanthren-9-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-bromophenanthrene), boronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., palladium(II) acetate), and a base (e.g., potassium carbonate).
Solvent: Common solvents include toluene, ethanol, or a mixture of water and an organic solvent.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Phenanthren-9-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the phenanthrene moiety to form dihydrophenanthrene derivatives.
Substitution: The boronic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Substitution: Various nucleophiles can be used, including amines and alcohols, under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic derivatives.
Reduction: Forms dihydrophenanthrene derivatives.
Substitution: Results in functionalized phenanthrene derivatives.
Scientific Research Applications
(4-(Phenanthren-9-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenanthrene moiety.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (4-(Phenanthren-9-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the phenyl group to the target molecule, enabling the formation of new carbon-carbon bonds. The phenanthrene moiety can also participate in π-π interactions, enhancing the compound’s reactivity and selectivity in certain reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the phenanthrene moiety, making it less versatile in certain applications.
Naphthylboronic acid: Contains a naphthalene ring instead of phenanthrene, affecting its electronic properties.
Anthracenylboronic acid: Features an anthracene ring, which has different photophysical properties compared to phenanthrene.
Uniqueness
(4-(Phenanthren-9-yl)phenyl)boronic acid is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence or specific electronic characteristics.
Properties
Molecular Formula |
C20H15BO2 |
---|---|
Molecular Weight |
298.1 g/mol |
IUPAC Name |
(4-phenanthren-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13,22-23H |
InChI Key |
BRMXCUCHGKWTIO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.